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Executive Summary
AK112, also known as Ivonescimab, is a first-in-class, tetravalent, bispecific antibody

engineered to simultaneously target Programmed Cell Death Protein 1 (PD-1) and Vascular

Endothelial Growth Factor (VEGF). This novel design allows for a dual mechanism of action,

combining immunotherapy with anti-angiogenesis to create a synergistic anti-tumor effect. The

tetravalent structure of AK112 facilitates cooperative binding to its targets, leading to enhanced

avidity and functional activity within the tumor microenvironment (TME). This technical guide

provides an in-depth overview of the design, mechanism of action, preclinical data, and clinical

findings for AK112, offering valuable insights for researchers and professionals in the field of

oncology drug development.

Introduction: The Rationale for Dual PD-1 and VEGF
Blockade
The tumor microenvironment is a complex ecosystem where cancer cells interact with various

stromal and immune cells. Two key pathways that promote tumor growth and immune evasion

are the PD-1/PD-L1 immune checkpoint and the VEGF signaling pathway.

PD-1/PD-L1 Pathway: PD-1 is an inhibitory receptor expressed on activated T cells. Its

ligand, PD-L1, is often overexpressed on tumor cells. The binding of PD-L1 to PD-1
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suppresses T-cell activity, allowing cancer cells to evade immune destruction.

VEGF Pathway: VEGF is a potent signaling protein that promotes angiogenesis, the

formation of new blood vessels, which is essential for tumor growth and metastasis. Beyond

its pro-angiogenic role, VEGF also contributes to an immunosuppressive TME by inhibiting

dendritic cell maturation and promoting the infiltration of regulatory T cells (Tregs).

The co-expression and interplay of PD-1 and VEGF in the TME provide a strong rationale for

dual blockade. Combining anti-PD-1 immunotherapy with anti-VEGF therapy has shown

synergistic effects and has become a clinically validated strategy in various cancers. AK112

was designed to deliver this dual blockade in a single molecule, potentially offering enhanced

efficacy and a favorable safety profile compared to combination therapies.

AK112: Design and Molecular Engineering
AK112 is a humanized IgG1-based tetravalent bispecific antibody. Its unique structure consists

of a standard anti-VEGF monoclonal antibody with a single-chain variable fragment (scFv) of

an anti-PD-1 antibody fused to the C-terminus of each heavy chain.[1] This design results in a

molecule with four antigen-binding sites: two for VEGF and two for PD-1.

A critical feature of the AK112 design is the incorporation of an Fc-silent mutation. This

modification abrogates the antibody's binding to Fcγ receptors (FcγRs), thereby minimizing the

risk of antibody-dependent cell-mediated cytotoxicity (ADCC) and other Fc-mediated effector

functions that could lead to unwanted side effects.

Mechanism of Action: Cooperative Binding and
Enhanced Avidity
The tetravalent structure of AK112 enables a unique "cooperative binding" mechanism. In the

presence of VEGF, the binding affinity of AK112 to PD-1 is significantly increased, and

conversely, binding to PD-1 enhances its affinity for VEGF. This phenomenon is attributed to an

increase in the localized concentration and avidity of the antibody in the TME where both

targets are co-expressed.

This cooperative binding leads to several key advantages:
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Enhanced Target Engagement: The increased avidity results in more potent and sustained

blockade of both PD-1 and VEGF signaling pathways.

Tumor-Selective Targeting: The requirement of co-expression of both targets for maximal

binding may lead to preferential accumulation and activity of AK112 in the tumor

microenvironment, potentially reducing off-target effects.

Superior Functional Activity: The enhanced binding translates to more effective T-cell

activation and more potent inhibition of angiogenesis compared to the administration of

individual monoclonal antibodies.

Preclinical Data
A comprehensive suite of preclinical studies has been conducted to characterize the binding,

functional activity, and in vivo efficacy of AK112.

Binding Affinity and Cooperative Binding
The binding characteristics of AK112 to human PD-1 and VEGF have been extensively

evaluated using various biophysical techniques.

Parameter Target Condition Value Method

EC50 rhPD-1 - 0.06 nM ELISA

EC50 rhVEGF - 0.036 nM ELISA

Cooperative

Binding
rhPD-1

In the presence

of VEGF

>10-fold increase

in affinity (K D)
Octet BLI

Cooperative

Binding
rhVEGF

In the presence

of PD-1

>4-fold increase

in affinity
Octet BLI

EC50: Half-maximal effective concentration; rh: recombinant human; K D: Dissociation

constant.

In Vitro Functional Assays
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The dual-blocking function of AK112 has been demonstrated in a variety of in vitro cell-based

assays.

Assay Outcome Result

PD-1/PD-L1 Blockade Assay
Reversal of PD-L1-mediated T-

cell inhibition

Potent restoration of T-cell

activation

VEGF-induced Endothelial Cell

Proliferation Assay

Inhibition of HUVEC

proliferation

Dose-dependent inhibition of

VEGF-mediated proliferation

T-cell Activation Assay
Increased cytokine production

(e.g., IFN-γ, IL-2)

Significant enhancement of T-

cell effector functions

In Vivo Efficacy in Xenograft Models
The anti-tumor activity of AK112 has been evaluated in human tumor xenograft models using

immunodeficient mice reconstituted with human peripheral blood mononuclear cells (PBMCs).

Tumor Model Treatment Outcome

HCC827 (NSCLC) AK112
Significant tumor growth

inhibition

U87MG (Glioblastoma) AK112
Dose-dependent anti-tumor

response

Clinical Development and Efficacy
AK112 has undergone extensive clinical investigation in patients with advanced solid tumors,

primarily focusing on non-small cell lung cancer (NSCLC).

Phase Ia Dose-Escalation Study (NCT04047290)
This first-in-human study evaluated the safety, tolerability, and preliminary efficacy of AK112 in

patients with advanced solid tumors.

Key Findings:
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Safety: AK112 was generally well-tolerated. The most common treatment-related adverse

events (TRAEs) included rash, arthralgia, hypertension, and fatigue.

Efficacy: Promising anti-tumor activity was observed across various tumor types. The

confirmed objective response rate (ORR) was 25.5% and the disease control rate (DCR)

was 63.8% in evaluable patients.

Dose Level Number of Patients ORR DCR

≥ 3 mg/kg Q2W 17 23.5% 64.7%

Phase II Study in Advanced NSCLC (NCT04736823)
This study evaluated AK112 in combination with chemotherapy for the first-line treatment of

patients with advanced or metastatic NSCLC without actionable genomic alterations.

Key Findings:

Efficacy in Squamous NSCLC: Patients with squamous histology demonstrated a 75% ORR,

a median duration of response (DoR) of 15.4 months, and a 95% DCR.[2]

Efficacy in Non-Squamous NSCLC: Patients with non-squamous histology showed a 55%

ORR and a 100% DCR.[2]

Safety: The combination of AK112 with chemotherapy was found to be safe and

manageable. The most common Grade ≥3 TRAEs were hematological toxicities, which are

expected with chemotherapy.[2]

Histology
Number
of
Patients

ORR DCR
Median
DoR

9-month
PFS Rate

9-month
OS Rate

Squamous 63 75% 95%
15.4

months
67% 93%

Non-

Squamous
72 55% 100%

Not

Reached
61% 81%
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Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of AK112 are

outlined below.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Binding Affinity
Objective: To determine the binding affinity (EC50) of AK112 to recombinant human PD-1 and

VEGF.

Protocol:

Coating: 96-well microplates are coated with 100 µL/well of recombinant human PD-1 or

VEGF-A at a concentration of 2 µg/mL in PBS overnight at 4°C.

Washing: Plates are washed three times with PBS containing 0.05% Tween-20 (PBST).

Blocking: Plates are blocked with 200 µL/well of 3% BSA in PBST for 1 hour at room

temperature.

Washing: Plates are washed three times with PBST.

Antibody Incubation: A serial dilution of AK112 is prepared in 1% BSA in PBST and 100 µL of

each dilution is added to the wells. Plates are incubated for 2 hours at room temperature.

Washing: Plates are washed three times with PBST.

Secondary Antibody Incubation: 100 µL of HRP-conjugated goat anti-human IgG secondary

antibody, diluted in 1% BSA in PBST, is added to each well and incubated for 1 hour at room

temperature.

Washing: Plates are washed five times with PBST.

Detection: 100 µL of TMB substrate solution is added to each well. The reaction is stopped

after 15-30 minutes by adding 50 µL of 2N H2SO4.
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Data Acquisition: The absorbance at 450 nm is read using a microplate reader. The EC50

values are calculated using a four-parameter logistic regression model.

Bio-Layer Interferometry (Octet) for Cooperative Binding
Analysis
Objective: To assess the cooperative binding of AK112 to PD-1 and VEGF.

Protocol:

Sensor Hydration: Streptavidin (SA) biosensors are hydrated in kinetics buffer (e.g., PBS

with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.

Ligand Immobilization: Biotinylated recombinant human PD-1 is loaded onto the SA

biosensors to a target level of 1-2 nm.

Baseline: Sensors are equilibrated in kinetics buffer to establish a stable baseline.

Association: Sensors are moved into wells containing a serial dilution of AK112 either in the

absence or presence of a constant concentration of recombinant human VEGF-A. The

association is monitored for 300-600 seconds.

Dissociation: Sensors are moved back into wells containing only kinetics buffer to monitor

the dissociation for 600-1200 seconds.

Data Analysis: The binding curves are fitted to a 1:1 Langmuir binding model to determine

the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. The KD

values in the presence and absence of the co-ligand are compared to determine the

cooperative binding effect.

Size-Exclusion High-Performance Liquid
Chromatography (SEC-HPLC) for Complex Formation
Objective: To detect the formation of soluble complexes between AK112 and VEGF.

Protocol:
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Sample Preparation: AK112 is incubated with a molar excess of recombinant human VEGF-

A at 37°C for 1 hour to allow for complex formation. Control samples of AK112 and VEGF-A

alone are also prepared.

Chromatography System: An HPLC system equipped with a size-exclusion column (e.g.,

TSKgel G3000SWxl) is equilibrated with a mobile phase such as 0.1 M sodium phosphate,

0.15 M NaCl, pH 6.8.

Injection: 20-50 µL of the prepared samples are injected onto the column.

Elution: The proteins are eluted isocratically at a flow rate of 0.5-1.0 mL/min.

Detection: The eluate is monitored by UV absorbance at 280 nm.

Data Analysis: The chromatograms of the mixture are compared to those of the individual

components. A shift in the retention time to an earlier elution time for the AK112 peak in the

presence of VEGF indicates the formation of a larger molecular weight complex.

Luciferase Reporter Assay for PD-1 Signaling Blockade
Objective: To measure the ability of AK112 to block the PD-1/PD-L1 signaling pathway and

restore T-cell activation.

Protocol:

Cell Culture: Jurkat T cells engineered to express human PD-1 and a luciferase reporter

gene under the control of an NFAT response element (PD-1 Effector Cells) are co-cultured

with CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR)

activator (PD-L1 aAPC/CHO-K1 Cells).

Antibody Treatment: The co-culture is treated with a serial dilution of AK112 or a control

antibody.

Incubation: The cells are incubated for 6-24 hours at 37°C in a 5% CO2 incubator.

Luciferase Assay: A luciferase assay reagent (e.g., Bright-Glo™) is added to the wells

according to the manufacturer's instructions.
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Luminescence Measurement: The luminescence signal is measured using a luminometer.

Data Analysis: The increase in luminescence, which corresponds to the blockade of PD-1

signaling and subsequent T-cell activation, is plotted against the antibody concentration. The

EC50 values are calculated using a four-parameter logistic regression model.
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Caption: AK112 simultaneously blocks PD-1 and VEGF signaling pathways.

Experimental Workflow: Cooperative Binding Analysis
(Octet)
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Cooperative Binding Analysis Workflow (Octet)
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Caption: Workflow for assessing cooperative binding of AK112 using Bio-Layer Interferometry.
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Conclusion and Future Directions
AK112 (Ivonescimab) represents a significant advancement in the field of cancer

immunotherapy. Its innovative tetravalent bispecific design, which enables cooperative binding

to PD-1 and VEGF, provides a potent and potentially more tumor-selective approach to dual

pathway blockade. Preclinical and clinical data have demonstrated promising efficacy and a

manageable safety profile in various solid tumors, particularly in NSCLC.

Ongoing and future studies will further elucidate the full potential of AK112, both as a

monotherapy and in combination with other anti-cancer agents. The unique mechanism of

action of AK112 may open new avenues for treating cancers that are resistant to conventional

immunotherapies. As our understanding of the tumor microenvironment deepens, rationally

designed multi-specific antibodies like AK112 are poised to become a cornerstone of next-

generation cancer treatments.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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